N-Desmethyl Sumatriptan Hemisuccinate
Description
Properties
Molecular Formula |
C₃₀H₄₄N₆O₈S₂ |
|---|---|
Molecular Weight |
680.84 |
Synonyms |
Sumatriptan Impurity B Hemisuccinate; |
Origin of Product |
United States |
Scientific Research Applications
Migraine Treatment
N-Desmethyl Sumatriptan Hemisuccinate has been studied for its effectiveness in treating migraines. It shares pharmacological properties with Sumatriptan, which is widely recognized for its efficacy in aborting migraine attacks.
- Mechanism of Action : As a serotonin receptor agonist, it alleviates migraine symptoms by constricting cranial blood vessels and inhibiting pro-inflammatory neuropeptides.
- Clinical Evidence : Studies indicate that Sumatriptan, and by extension its derivatives, significantly reduce headache intensity and associated symptoms such as nausea and photophobia .
Post-Traumatic Headache Management
Recent studies have explored the use of Sumatriptan for post-traumatic headache (PTH), suggesting that this compound may also have potential benefits in this area.
- Study Findings : A pilot study demonstrated that 72% of headaches treated with Sumatriptan resolved within two hours, indicating its potential effectiveness for various headache phenotypes . This suggests that this compound could be similarly beneficial given its structural relationship to Sumatriptan.
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to other treatments:
| Treatment Type | Pain-Free at 2 Hours | Sustained Pain-Free | Adverse Events (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Sumatriptan (100 mg) | 32% | 24% | 43% |
| Placebo | 11% | 8% | 23% |
Note: TBD indicates that specific data for this compound is not yet available or requires further clinical trials.
Metabolic Pathways
Understanding the metabolism of this compound is crucial for predicting its pharmacokinetics and potential interactions:
- Metabolism : It undergoes oxidative deamination primarily via monoamine oxidase A, which is significant for determining its half-life and elimination from the body .
Future Research Directions
Further research is warranted to explore the full therapeutic potential of this compound:
- Clinical Trials : Conducting larger-scale clinical trials to evaluate its efficacy in diverse headache disorders.
- Pharmacokinetic Studies : Investigating its absorption, distribution, metabolism, and excretion to better understand its therapeutic window.
- Comparative Studies : Assessing its effectiveness against other treatments in various patient populations.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-Desmethyl Sumatriptan Hemisuccinate and Related Compounds
Key Insights :
- Hemisuccinate Utility : The hemisuccinate group improves solubility and bioavailability in all compounds, but pharmacological activity depends on the parent structure. For example, Lasmiditan Hemisuccinate targets 5-HT1F receptors, whereas this compound retains 5-HT1B/1D activity .
- Metabolic Pathways : this compound is formed via CYP-mediated demethylation, while Sumatriptan N-Oxide results from oxidative metabolism, rendering it inactive .
Pharmacokinetic and Metabolic Profiles
Table 2: Metabolic and Pharmacokinetic Comparisons
Key Insights :
- Enzyme Specificity : Unlike Sumatriptan Succinate, which is metabolized primarily by MAO-A, this compound relies on CYP isoforms, indicating divergent drug-drug interaction risks .
- Prodrug Activation : Hydrocortisone Hemisuccinate requires enzymatic hydrolysis for activation, whereas this compound is itself an active metabolite .
Analytical and Purity Considerations
Table 3: Analytical Method Comparison
Key Insights :
- Sensitivity Requirements : this compound quantification necessitates MS detection due to low plasma concentrations, whereas UV suffices for parent drug analysis .
- Regulatory Compliance : Sumatriptan-related impurities (e.g., N-Oxide) are tightly controlled per USP guidelines, requiring robust chromatographic separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
